3-O-ethylentacapone
Overview
Description
3-O-ethylentacapone is a compound with the molecular formula C16H19N3O5 and a molecular weight of 333.3392 . It is achiral and does not exhibit optical activity .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C16H19N3O5 . Detailed structural analysis would require more specific studies or computational modeling .Scientific Research Applications
Ethylene-Related Research
Ethylenediurea (EDU) in Ozone Research : EDU has been extensively used in studying the impact of ground-level ozone on plants. It helps prevent ozone injury in crop plants and forest trees. EDU's mode of action in suppressing ozone injury, however, remains elusive, indicating a need for further research in this area (Manning et al., 2011).
EDU as a Plant Protectant : EDU is recognized as a versatile research tool, particularly in protecting plants from ozone stress. Its application in ecological studies, especially for wild plant species, is crucial due to the increasing interest in understanding plant responses to environmental stressors (Agathokleous et al., 2015).
Gene Expression Studies : Investigations into the gene expression in plants exposed to ozone and protected by EDU reveal insights into the molecular mechanisms of plant responses to environmental stressors. Such studies are crucial for understanding the role of antioxidants and other protective mechanisms in plants (Paoletti et al., 2014).
Ethylene Signaling in Plants
EIN2-Mediated Ethylene Signaling : Research on ethylene signaling in Arabidopsis, focusing on translational regulation and mRNA functioning, provides significant insights into plant growth and development. Understanding ethylene's role in these processes is crucial for agricultural and ecological studies (Li et al., 2015).
Ethylene in Host-Pathogen Interactions : Studies on the role of ethylene in plant defense mechanisms against pathogens are important in agricultural research, especially in developing disease-resistant crops. Ethylene's interaction with other defense pathways highlights the complexity of plant responses to external threats (Broekaert et al., 2006).
Ethylene's Role in Biomolecular Research
Ethylene Oxide in Medical Device Sterilization : Ethylene oxide's application in sterilizing medical devices showcases its significance in healthcare and biotechnology. Research in this area focuses on optimizing sterilization processes and understanding the molecular basis of ethylene oxide's effectiveness (Mendes et al., 2007).
Ethylene and DNA Damage Biomonitoring : The role of ethylene-related compounds in assessing DNA damage, particularly in the context of environmental and lifestyle exposures (e.g., smoking), is a crucial area of study in molecular epidemiology and public health (Godschalk et al., 2002).
Mechanism of Action
Target of Action
3-O-Ethylentacapone is a derivative of Entacapone, which is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) . COMT is distributed throughout various organs with the highest activities in the liver and kidney . It plays a crucial role in the metabolism of catecholamines, including dopamine, norepinephrine, and epinephrine .
Mode of Action
This compound, like Entacapone, is believed to inhibit COMT in peripheral tissues . This inhibition prevents COMT from breaking down and metabolizing levodopa, a precursor of dopamine . As a result, there is an overall increase in the amount of levodopa remaining in the brain and body .
Biochemical Pathways
By inhibiting COMT, this compound affects the metabolic pathway of levodopa and dopamine . This results in a slowdown in the metabolism of levodopa, prolonging its effects .
Pharmacokinetics
Entacapone has a bioavailability of 35% and is 98% protein-bound . It is metabolized in the liver and has an elimination half-life of 0.4–0.7 hours . The drug is primarily excreted in feces (90%), with a smaller amount excreted in urine (10%) .
Result of Action
The primary result of this compound’s action is an increase in the bioavailability of levodopa . This leads to a reduction in the symptoms of conditions like Parkinson’s disease, where there is a deficiency of dopamine in the brain . By inhibiting COMT, this compound allows for more levodopa to be converted into dopamine in the brain, thereby alleviating symptoms .
Action Environment
The action of this compound, like that of Entacapone, can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s diet, and the state of the patient’s liver function (since the drug is metabolized in the liver) can all impact the drug’s efficacy and stability . .
Biochemical Analysis
Cellular Effects
It is known that entacapone, a related compound, can influence cell function by inhibiting the enzyme COMT, which plays a role in dopamine and levodopa metabolism .
Molecular Mechanism
It is known that entacapone exerts its effects at the molecular level by selectively and reversibly inhibiting COMT, an enzyme involved in dopamine and levodopa metabolism .
Dosage Effects in Animal Models
The effects of varying dosages of 3-O-Ethylentacapone in animal models have not been extensively studied .
Metabolic Pathways
It is known that entacapone is involved in the metabolism of levodopa, a precursor to dopamine .
Properties
IUPAC Name |
(E)-2-cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-4-18(5-2)16(21)12(10-17)7-11-8-13(19(22)23)15(20)14(9-11)24-6-3/h7-9,20H,4-6H2,1-3H3/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJZUPPLPIHQSE-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OCC)O)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OCC)O)[N+](=O)[O-])/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235058 | |
Record name | 3-O-Ethylentacapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857629-79-9 | |
Record name | (2E)-2-Cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857629-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-O-Ethylentacapone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857629799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Ethylentacapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-ETHYLENTACAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KYH8530PC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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